N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide
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Overview
Description
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and an indole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves multiple steps, including the formation of the trifluoromethylpyrimidine, piperidine, and indole carboxamide intermediates. One common method for synthesizing trifluoromethylpyrimidines involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Piperidine derivatives can be synthesized through various methods, including reductive amination of amines with aldehydes or ketones . The final coupling of these intermediates can be achieved using condensing agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring.
Scientific Research Applications
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group and other functional groups on the compound contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyrimidine derivatives and piperidine-containing molecules. Examples include:
- (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide is unique due to its combination of a trifluoromethylpyrimidine ring, a piperidine ring, and an indole carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(24-11-23-16)27-7-5-13(6-8-27)25-18(28)15-9-12-3-1-2-4-14(12)26-15/h1-4,9-11,13,26H,5-8H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWRAHOGERELNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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